![molecular formula C8H8KNO5 B13385648 Potassium;3-(2-hydroxyethylidene)-7-oxo-4-oxa-1-azabicyclo[3.2.0]heptane-2-carboxylate](/img/structure/B13385648.png)
Potassium;3-(2-hydroxyethylidene)-7-oxo-4-oxa-1-azabicyclo[3.2.0]heptane-2-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Potassium;3-(2-hydroxyethylidene)-7-oxo-4-oxa-1-azabicyclo[3.2.0]heptane-2-carboxylate, also known as potassium clavulanate, is a potassium salt of clavulanic acid. This compound is a β-lactamase inhibitor, which means it can inhibit the action of β-lactamase enzymes produced by bacteria. These enzymes typically confer resistance to β-lactam antibiotics like penicillins and cephalosporins. By inhibiting β-lactamase, potassium clavulanate enhances the efficacy of β-lactam antibiotics against resistant bacterial strains .
準備方法
Synthetic Routes and Reaction Conditions
Potassium clavulanate is synthesized through the fermentation of the bacterium Streptomyces clavuligerus. The fermentation broth is then subjected to a series of purification steps to isolate clavulanic acid. This acid is subsequently converted to its potassium salt form through neutralization with potassium hydroxide .
Industrial Production Methods
Industrial production of potassium clavulanate involves large-scale fermentation processes. The fermentation is carried out in bioreactors under controlled conditions to optimize the yield of clavulanic acid. After fermentation, the broth undergoes filtration, extraction, and crystallization to obtain pure potassium clavulanate .
化学反応の分析
Types of Reactions
Potassium clavulanate undergoes several types of chemical reactions, including:
Hydrolysis: The compound can be hydrolyzed in aqueous solutions, leading to the breakdown of the β-lactam ring.
Nucleophilic Substitution: It can react with nucleophiles, such as amines, leading to the formation of various derivatives.
Common Reagents and Conditions
Hydrolysis: Typically occurs in aqueous solutions at varying pH levels.
Nucleophilic Substitution: Common reagents include amines and other nucleophiles, often under mild conditions.
Major Products
Hydrolysis: Leads to the formation of inactive degradation products.
Nucleophilic Substitution: Results in the formation of substituted clavulanate derivatives.
科学的研究の応用
Potassium clavulanate has a wide range of applications in scientific research:
Chemistry: Used as a reagent to study β-lactamase inhibition and to develop new β-lactam antibiotics.
Biology: Employed in microbiological studies to understand bacterial resistance mechanisms.
Medicine: Combined with β-lactam antibiotics to treat bacterial infections resistant to standard antibiotics.
Industry: Utilized in the pharmaceutical industry for the production of combination antibiotic therapies.
作用機序
Potassium clavulanate exerts its effects by binding to the active site of β-lactamase enzymes, forming an irreversible complex. This inhibits the enzyme’s activity, preventing the hydrolysis of β-lactam antibiotics. The molecular targets include various β-lactamase enzymes produced by both Gram-positive and Gram-negative bacteria .
類似化合物との比較
Similar Compounds
Sulbactam: Another β-lactamase inhibitor, often combined with ampicillin.
Tazobactam: Used in combination with piperacillin to inhibit β-lactamase enzymes.
Uniqueness
Potassium clavulanate is unique due to its broad-spectrum inhibitory effect on β-lactamase enzymes. It is effective against a wide range of β-lactamase-producing bacteria, making it a valuable component in combination antibiotic therapies .
特性
IUPAC Name |
potassium;3-(2-hydroxyethylidene)-7-oxo-4-oxa-1-azabicyclo[3.2.0]heptane-2-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9NO5.K/c10-2-1-4-7(8(12)13)9-5(11)3-6(9)14-4;/h1,6-7,10H,2-3H2,(H,12,13);/q;+1/p-1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ABVRVIZBZKUTMK-UHFFFAOYSA-M |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2N(C1=O)C(C(=CCO)O2)C(=O)[O-].[K+] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8KNO5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
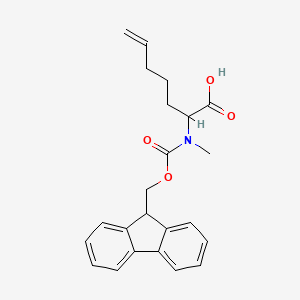
![N'-[(1R,9S,12S,13R,14S,17R,18E,21S,23S,24R,25S,27R)-1,14-dihydroxy-12-[(E)-1-[(1R,3R,4R)-4-hydroxy-3-methoxycyclohexyl]prop-1-en-2-yl]-23,25-dimethoxy-13,19,21,27-tetramethyl-2,3,10-trioxo-17-prop-2-enyl-11,28-dioxa-4-azatricyclo[22.3.1.04,9]octacos-18-en-16-yl]acetohydrazide](/img/structure/B13385581.png)
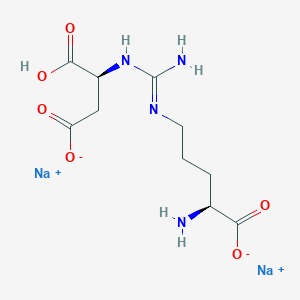
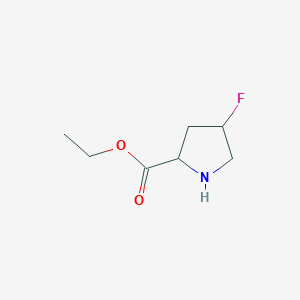
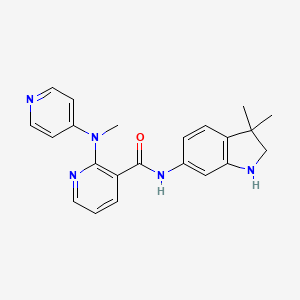
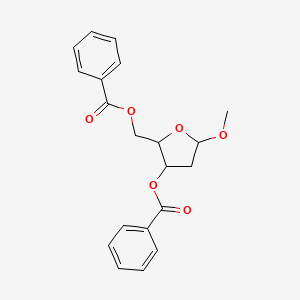

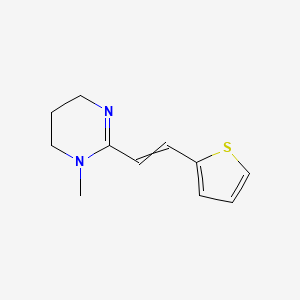
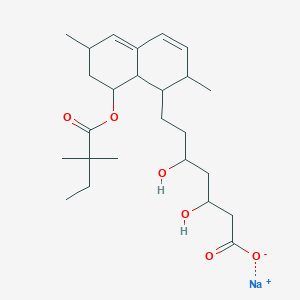
![Sodium;[3-hydroxy-5-[2-(4-hydroxyphenyl)ethenyl]phenyl] sulfate](/img/structure/B13385647.png)
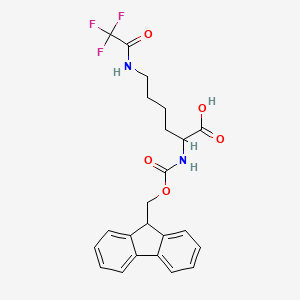
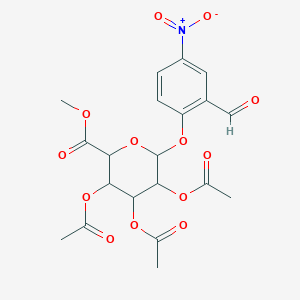
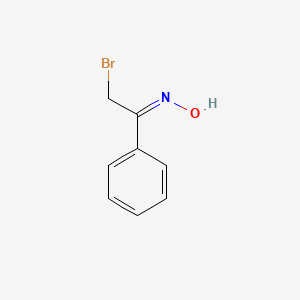
![9-Methoxy-11-oxa-4-azatetracyclo[8.6.1.01,12.06,17]heptadeca-6(17),7,9,15-tetraen-14-ol](/img/structure/B13385678.png)
